molecular formula C9H11N3O3 B7789939 1,1-Dimethyl-3-(3-nitrophenyl)urea CAS No. 7159-98-0

1,1-Dimethyl-3-(3-nitrophenyl)urea

Cat. No.: B7789939
CAS No.: 7159-98-0
M. Wt: 209.20 g/mol
InChI Key: FRDCRCKHAAQIRU-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.206 g/mol It is characterized by the presence of a nitrophenyl group attached to a urea moiety, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-(3-nitrophenyl)urea can be synthesized through the reaction of 3-nitroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(3-nitrophenyl)urea undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Organic solvents such as and .

Major Products Formed

    3-Amino-1,1-dimethylurea: Formed by the reduction of the nitro group.

    Substituted Ureas: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1,1-Dimethyl-3-(3-nitrophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antibacterial or antifungal activity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.

    1,1-Dimethyl-3-(2-nitrophenyl)urea: Similar structure but with the nitro group in the ortho position.

    Diuron: A related compound with a similar urea moiety but different substituents.

Uniqueness

1,1-Dimethyl-3-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

1,1-dimethyl-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDCRCKHAAQIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868305
Record name N,N-Dimethyl-N'-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7159-98-0
Record name Urea, 1,1-dimethyl-3-(m-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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